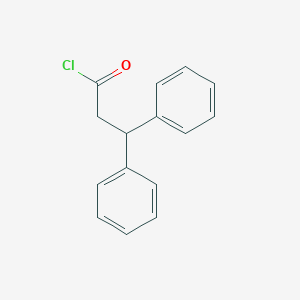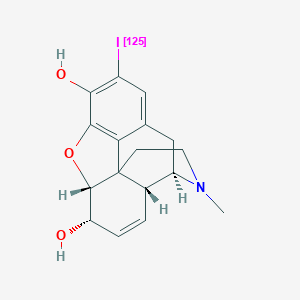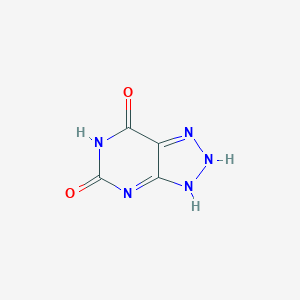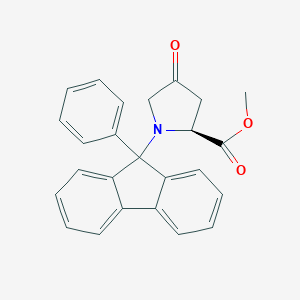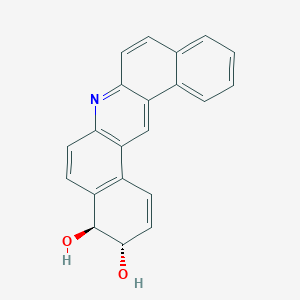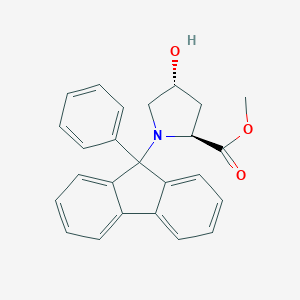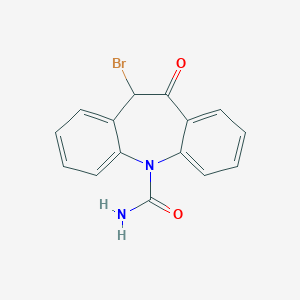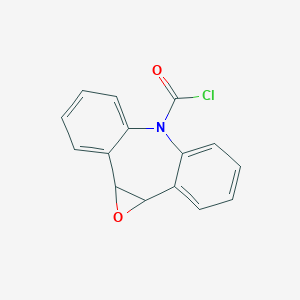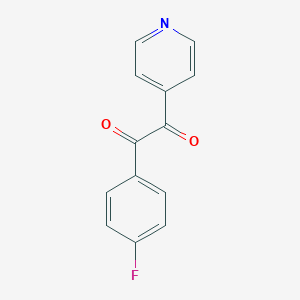
1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione
Overview
Description
cis-Anethol is an organic compound that is a derivative of the aromatic compound allylbenzene. It is one of the isomers of anethole, the other being trans-anethole. cis-Anethol is found in the essential oils of various plants such as anise, fennel, and star anise. It is known for its sweet, licorice-like aroma and is used in the flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Anethol can be synthesized through the isomerization of trans-anethole. This process can be induced by exposure to UV radiation or acidic conditions. For example, trans-anethole can be converted to cis-anethol using microporous solid acids such as dealuminated HY zeolites .
Industrial Production Methods: Industrial production of cis-anethol often involves the distillation of essential oils from plants like anise and fennel. The essential oil is then subjected to cooling, crystallizing, and recrystallizing processes to isolate cis-anethol. Another method involves heating p-methoxyphenyl crotonic acid at high temperatures (220–240°C) to produce cis-anethol .
Chemical Reactions Analysis
Types of Reactions: cis-Anethol undergoes various chemical reactions, including:
Oxidation: cis-Anethol can be oxidized to anisaldehyde using oxidizing agents such as chromic acid.
Reduction: Hydrogenation of cis-anethol converts it into 1-methoxy-4-propylbenzene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of cis-anethol.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Anisaldehyde.
Reduction: 1-Methoxy-4-propylbenzene.
Substitution: Various substituted anethole derivatives depending on the electrophile used.
Scientific Research Applications
cis-Anethol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other aromatic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the flavoring and fragrance industries due to its sweet, licorice-like aroma.
Mechanism of Action
The mechanism of action of cis-anethol involves its interaction with various molecular targets and pathways. It has been shown to modulate several cell signaling pathways, including the NF-kB and TNF-α signaling pathways. These pathways are involved in inflammation and immune responses. cis-Anethol also interacts with ion channels and enzymes, contributing to its biological effects .
Comparison with Similar Compounds
cis-Anethol is similar to other phenylpropanoid compounds such as:
trans-Anethole: The trans isomer of anethole, which is more abundant in nature and has similar uses in flavoring and fragrance.
Estragole: Another isomer of anethole found in tarragon and basil, with a flavor reminiscent of anise.
Anisole: A simpler aromatic ether with a methoxy group attached to the benzene ring.
Uniqueness: cis-Anethol is unique due to its specific isomeric form, which imparts different chemical and sensory properties compared to its trans counterpart. Its distinct aroma and potential biological activities make it valuable in various applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKRICWMZJIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472893 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-41-0 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
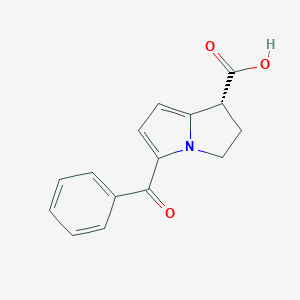
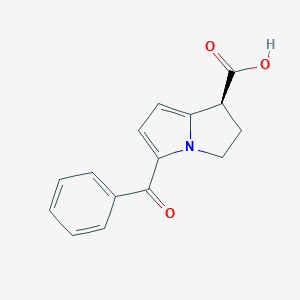
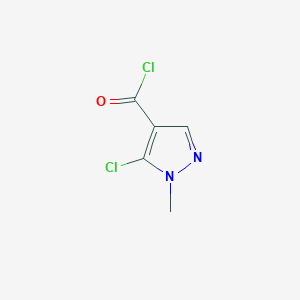
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)

